1-Chloro-1,1,2,2-tetrafluoroethane (HCFC-124a): Chemical Properties and Synthetic Utility
1-Chloro-1,1,2,2-tetrafluoroethane (HCFC-124a): Chemical Properties and Synthetic Utility
The following technical guide details the chemical properties, reactivity, and applications of 1-Chloro-1,1,2,2-tetrafluoroethane (HCFC-124a) .
Content Type: Technical Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists[1][2]
Executive Summary & Chemical Identity
1-Chloro-1,1,2,2-tetrafluoroethane , commonly designated as HCFC-124a (or R-124a), is a hydrochlorofluorocarbon used primarily as a chemical intermediate and specialty refrigerant.[1][2] Distinct from its structural isomer HCFC-124 (1-chloro-1,2,2,2-tetrafluoroethane), HCFC-124a is characterized by its symmetric difluoromethylene backbone (
Chemical Identity Table
| Parameter | Detail |
| IUPAC Name | 1-Chloro-1,1,2,2-tetrafluoroethane |
| Common Designations | HCFC-124a, R-124a |
| CAS Registry Number | 354-25-6 |
| Chemical Formula | |
| SMILES | FC(F)C(F)(F)Cl |
| Molecular Weight | 136.48 g/mol |
| Structural Distinction | HCFC-124a: |
Physicochemical Profile
HCFC-124a exists as a colorless gas at standard temperature and pressure (STP), possessing a faint ethereal odor.[2][3] Its physical properties are dictated by the high electronegativity of the four fluorine atoms, which induce strong C-F dipoles but weak intermolecular Van der Waals forces.[2]
Key Physical Properties
| Property | Value | Context |
| Boiling Point | -11.7 °C (261.45 K) | Gas at room temp; requires pressurized handling.[1][2][4] |
| Melting Point | -117 °C (156 K) | Wide liquid range under pressure.[1][2] |
| Liquid Density | 1.379 g/mL (@ 20 °C) | Significantly denser than water.[2] |
| Vapor Pressure | ~330 kPa (@ 25 °C) | Estimated; requires rated pressure vessels.[2] |
| Solubility | Negligible in water; Soluble in ethers, alcohols, and chlorinated solvents.[2] | Lipophilic nature allows miscibility with organic reaction media.[2] |
Chemical Reactivity & Stability
While HCFC-124a is chemically inert under ambient conditions, its reactivity profile is dominated by the activation of the C-Cl and C-H bonds.[2]
Dehydrochlorination: The TFE Gateway
The most scientifically significant property of HCFC-124a is its ability to undergo base-mediated 1,2-elimination (dehydrochlorination) to yield tetrafluoroethylene (TFE) .[1][2]
-
Mechanism: Strong bases (e.g., organolithiums or alkoxides) abstract the proton from the
group.[2] The resulting carbanion rapidly eliminates the chloride ion from the adjacent group.[2] -
Utility: TFE is explosive and difficult to transport.[1][2] HCFC-124a serves as a safe, storable surrogate that releases TFE only when triggered by base, allowing for safer handling in laboratory settings.[2]
Radical Chemistry
The C-Cl bond (bond dissociation energy ~80 kcal/mol) is the weakest point in the molecule, making HCFC-124a susceptible to radical attack.[2]
-
Radical Scission: Under UV irradiation or in the presence of radical initiators (AIBN), the C-Cl bond can homolyze to generate the
radical.[2] This species can participate in radical addition reactions to alkenes, introducing a tetrafluoroethyl motif.[2][5]
Environmental Stability
-
Atmospheric Fate: HCFC-124a reacts with hydroxyl radicals (
) in the troposphere, leading to oxidative degradation.[1][2] -
ODP/GWP: As a Class II Ozone Depleting Substance, it has a non-zero Ozone Depletion Potential (ODP ~0.022) and a high Global Warming Potential (GWP), necessitating capture and recycling protocols.[2]
Applications in Drug Development & Synthesis
In pharmaceutical chemistry, the introduction of fluorinated motifs alters pKa, lipophilicity (LogP), and metabolic stability.[2] HCFC-124a is utilized primarily as a reagent for fluoroalkylation .[1][2]
In Situ TFE Generation for Cycloaddition
TFE generated from HCFC-124a can undergo [2+2] cycloaddition with electron-rich alkenes or alkynes to form cyclobutanes containing gem-difluoro groups—bioisosteres for carbonyls or ethers.[1][2]
Tetrafluoroethylation
The
-
Lithiation: Deprotonation of HCFC-124a at low temperatures (-78 °C) creates a transient lithiated species (
) which can act as a nucleophile, although elimination to TFE is a competing pathway.[1][2] -
Radical Addition: Using HCFC-124a as a radical donor to functionalize drug scaffolds.
Visualizing the Reaction Pathways
The following diagram illustrates the divergent reactivity of HCFC-124a, highlighting its role as a TFE precursor.
Caption: Divergent reaction pathways of HCFC-124a. The base-mediated elimination to TFE is the primary synthetic route.[1][2]
Experimental Protocol: In Situ TFE Generation
Objective: Safe generation of TFE for a [2+2] cycloaddition reaction without handling TFE gas cylinders.
Safety Warning: TFE is explosive.[1][2] This reaction must be performed behind a blast shield in a rated fume hood.[2] Ensure the system is oxygen-free.
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a dry ice/acetone condenser (-78 °C), nitrogen inlet, and addition funnel.
-
Solvent: Charge the flask with anhydrous THF and the substrate (alkene/alkyne).
-
Reagent Addition: Condense HCFC-124a gas into the reaction mixture at -78 °C. (Calculate equivalents based on weight increase).
-
Elimination: Add a solution of
-Butyllithium (or LDA) dropwise over 30 minutes while maintaining -78 °C. -
Reaction: Allow the mixture to warm slowly to room temperature. The generated TFE reacts immediately with the substrate, minimizing the accumulation of hazardous monomer.[2]
-
Quench: Quench with saturated
solution and extract with ether.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9632, 1-Chloro-1,1,2,2-tetrafluoroethane. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Ozone Layer Protection - Class II Ozone-Depleting Substances.[1][2] Retrieved from [Link][2]
Sources
- 1. 1-Chloro-1,1,2,2-tetrafluoroethane|lookchem [lookchem.com]
- 2. 1-Chloro-1,1,2,2-tetrafluoroethane | C2HClF4 | CID 9632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 354-25-6: 1-Chloro-1,1,2,2-tetrafluoroethane [cymitquimica.com]
- 4. 1,1,1,2-Tetrafluoroethane - Wikipedia [en.wikipedia.org]
- 5. Repurposing HFC-125 to tetrafluoroethylene: A step toward a more sustainable fluoropolymer feedstock strategy - PMC [pmc.ncbi.nlm.nih.gov]
